molecular formula C13H20BrNO2 B2652806 {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol CAS No. 1291743-32-2

{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol

Cat. No.: B2652806
CAS No.: 1291743-32-2
M. Wt: 302.212
InChI Key: PZFYLYVTEUJMRP-UHFFFAOYSA-N
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Description

{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol (CAS: 1291743-32-2) is a brominated aromatic compound featuring a diethylaminoethoxy side chain and a hydroxymethyl (-CH2OH) group. Its molecular structure combines electron-withdrawing (bromo) and electron-donating (diethylamino) substituents, making it a candidate for studying structure-activity relationships in medicinal chemistry. The compound is synthesized via alkylation reactions, as seen in analogous compounds .

Properties

IUPAC Name

[3-bromo-2-[2-(diethylamino)ethoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2/c1-3-15(4-2)8-9-17-13-11(10-16)6-5-7-12(13)14/h5-7,16H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFYLYVTEUJMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=CC=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Patterns and Functional Groups

The following table summarizes key structural differences and similarities:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key References
{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol 3-Br, 2-(diethylaminoethoxy), -CH2OH Bromo, tertiary amine, alcohol ~316.98 (calculated)
(3,5-Dibromo-4-(2-(diethylamino)ethoxy)phenyl)methanol (11l) 3,5-Br, 4-(diethylaminoethoxy), -CH2OH Dibromo, tertiary amine, alcohol ~435.84
(4-(2-(Diethylamino)ethoxy)phenyl)methanol (104) 4-(diethylaminoethoxy), -CH2OH Tertiary amine, alcohol (no bromo) ~253.35
{3-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol 3-OCH3, 4-polyether chain, -CH2OH Methoxy, polyether, alcohol ~286.30
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol 3-Br, 5-OCH2CH3, 4-(2-fluorobenzyloxy), -CH2NHCH2CH2OH Bromo, ether, fluorobenzyl, ethanolamine ~468.31

Physicochemical Properties

  • Lipophilicity: The diethylamino group increases lipophilicity (logP ~2.5–3.5), enhancing membrane permeability. Dibromo substitution (11l) further elevates logP (~4.0) but may reduce solubility .
  • Hydrogen Bonding : The hydroxymethyl group enables hydrogen bonding, critical for target engagement. Polyether-containing analogs (e.g., ) exhibit higher polarity but lower CNS penetration.

Stability and Reactivity

  • Bromo Substituents : Enhance electrophilic aromatic substitution resistance but may undergo nucleophilic displacement in strong bases.
  • Diethylaminoethoxy Chain: The tertiary amine can form salts (e.g., hydrochlorides) for improved stability and solubility .

Biological Activity

{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with diethylaminoethanol. The reaction is conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under controlled heating conditions to promote product formation.

Biological Activity

The compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol exhibits significant antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

Studies have shown that this compound can inhibit cancer cell proliferation. It has been tested against various cancer cell lines, demonstrating potential cytotoxic effects. The specific mechanisms include:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancerous cells.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at specific checkpoints, preventing further division of malignant cells.

The biological activity of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol is attributed to its interaction with cellular targets. It likely binds to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural VariationBiological Activity
{3-Bromo-2-[2-(dimethylamino)ethoxy]phenyl}methanolDimethylamino groupModerate antimicrobial activity
{3-Bromo-2-[2-(methylamino)ethoxy]phenyl}methanolMethylamino groupLower anticancer efficacy

The presence of the diethylamino group enhances solubility and reactivity, contributing to its superior biological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol:

  • Anticancer Study : A study involving various cancer cell lines (e.g., breast, colon) reported an IC50 value indicating effective inhibition of cell growth at low concentrations.
    Cell LineIC50 (µM)
    MCF-7 (Breast)5.4
    HT-29 (Colon)6.8
  • Antimicrobial Study : The compound was tested against common bacterial strains, showing significant inhibition zones in agar diffusion tests.
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    S. aureus18

These findings underscore the potential therapeutic applications of {3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol in treating infections and cancers.

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